[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Overview
Description
L 669262 is a potent HMG-CoA reductase inhibitor.
Mechanism of Action
L-669,262, also known as [(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate, is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase .
Target of Action
The primary target of L-669,262 is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids in the body.
Mode of Action
L-669,262 inhibits the HMG-CoA reductase enzyme, thereby blocking the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol biosynthesis . The inhibition of this enzyme leads to a decrease in intracellular cholesterol levels.
Biochemical Analysis
Biochemical Properties
L 669262 plays a significant role in biochemical reactions by inhibiting HMG-CoA reductase, an enzyme crucial for the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of mevalonate, a precursor in the cholesterol synthesis pathway . The compound interacts with HMG-CoA reductase by binding to its active site, thereby preventing the conversion of HMG-CoA to mevalonate. This interaction is highly specific and potent, with an IC50 value of 0.10 ng/mL for rat liver HMG-CoA .
Cellular Effects
L 669262 affects various types of cells by altering their cholesterol metabolism. In hepatocytes, the compound reduces cholesterol synthesis, leading to an upregulation of low-density lipoprotein (LDL) receptors on the cell surface. This increases the uptake of LDL from the bloodstream, thereby lowering plasma cholesterol levels . Additionally, L 669262 influences cell signaling pathways related to lipid metabolism and can modulate gene expression involved in cholesterol homeostasis.
Molecular Mechanism
The molecular mechanism of L 669262 involves its binding to the active site of HMG-CoA reductase, which is the rate-limiting enzyme in the mevalonate pathway . By inhibiting this enzyme, L 669262 effectively reduces the synthesis of mevalonate and downstream products, including cholesterol. This inhibition also leads to a feedback mechanism that increases the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL from the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L 669262 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to L 669262 can lead to sustained reductions in cholesterol synthesis and plasma cholesterol levels. The compound may undergo degradation under certain conditions, which could affect its potency and efficacy.
Dosage Effects in Animal Models
The effects of L 669262 vary with different dosages in animal models. At low doses, the compound effectively reduces cholesterol synthesis without causing significant adverse effects . At higher doses, L 669262 can lead to toxic effects, including liver damage and muscle toxicity. These threshold effects highlight the importance of careful dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
L 669262 is involved in the mevalonate pathway, where it inhibits HMG-CoA reductase and reduces the production of mevalonate . This inhibition affects the levels of various metabolites, including cholesterol, isoprenoids, and other downstream products. The compound also interacts with other enzymes and cofactors in the pathway, further modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, L 669262 is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, L 669262 accumulates in the endoplasmic reticulum, where HMG-CoA reductase is located. This localization is crucial for its inhibitory activity and overall efficacy.
Subcellular Localization
L 669262 is primarily localized in the endoplasmic reticulum, where it exerts its inhibitory effects on HMG-CoA reductase . The compound may also undergo post-translational modifications that influence its targeting and activity. These modifications can direct L 669262 to specific compartments or organelles, enhancing its potency and specificity in inhibiting cholesterol synthesis.
Properties
IUPAC Name |
[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17+,18+,19+,21-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFVGFXQSJBAA-CKLJVHAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC(=O)[C@H]([C@H]([C@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156565 | |
Record name | L 669262 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130468-11-0 | |
Record name | L 669262 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130468110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 669262 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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